5-Phenylpyrrolidine-2-carboxamide hydrochloride
CAS No.: 1803561-79-6
Cat. No.: VC2589279
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803561-79-6 |
|---|---|
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.7 g/mol |
| IUPAC Name | 5-phenylpyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O.ClH/c12-11(14)10-7-6-9(13-10)8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7H2,(H2,12,14);1H |
| Standard InChI Key | GFTHKSJEYYRBIR-UHFFFAOYSA-N |
| SMILES | C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl |
| Canonical SMILES | C1CC(NC1C2=CC=CC=C2)C(=O)N.Cl |
Introduction
5-Phenylpyrrolidine-2-carboxamide hydrochloride, also known as (2S,5R)-5-Phenylpyrrolidine-2-carboxamide hydrochloride, is a compound of significant interest in organic chemistry and pharmacology. It is characterized by a pyrrolidine ring attached to a phenyl group and a carboxamide functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Synthesis of the Compound
The synthesis of 5-Phenylpyrrolidine-2-carboxamide hydrochloride typically begins with commercially available starting materials, such as (S)-phenylalanine. The process involves multiple steps to introduce the pyrrolidine ring and carboxamide functionality. The hydrochloride form is achieved by treating the free base with hydrochloric acid to enhance solubility and stability.
General Synthesis Steps:
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Starting Material: (S)-phenylalanine.
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Cyclization Reaction: Formation of the pyrrolidine ring.
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Amidation: Introduction of the carboxamide group.
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Hydrochloride Salt Formation: Treatment with HCl to obtain the final product.
Industrial production methods often optimize these steps for higher yield and purity using continuous flow reactors and automated systems.
Biological Interactions
The compound has been studied for its interactions with biological targets such as enzymes or receptors. Its chiral nature allows it to selectively bind to specific molecular targets, influencing biological pathways that may lead to therapeutic effects .
Applications
5-Phenylpyrrolidine-2-carboxamide hydrochloride serves as:
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Chiral Building Block: Used in the synthesis of complex organic molecules.
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Pharmacological Research Tool: Investigated for potential therapeutic applications due to its selective binding properties .
Analytical Characterization
The structure and purity of 5-Phenylpyrrolidine-2-carboxamide hydrochloride are confirmed using advanced analytical techniques.
Table 2: Spectroscopic Data
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Confirms the structure and stereochemistry. |
| IR Spectroscopy | Identifies functional groups (e.g., amide, aromatic rings). |
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